Ethyl ferulate Ethyl ferulate Ethyl ferulate is a natural product found in Spiraea formosana, Coptis japonica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 4046-02-0
VCID: VC21348253
InChI: InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
SMILES:
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Ethyl ferulate

CAS No.: 4046-02-0

Cat. No.: VC21348253

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl ferulate - 4046-02-0

CAS No. 4046-02-0
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+
Standard InChI Key ATJVZXXHKSYELS-FNORWQNLSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Canonical SMILES CCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Chemical Identity and Properties

Structure and Molecular Characteristics

Ethyl ferulate, also known as ethyl 4-hydroxy-3-methoxycinnamate or ferulic acid ethyl ester, is characterized by its phenylpropanoid structure. The compound has a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol . It features a hydroxycinnamate backbone with a methoxy group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring, with an ethyl ester functional group . The chemical identity is registered under CAS number 4046-02-0.

Physical Properties

Ethyl ferulate appears as a white to off-white crystalline powder with distinct physical characteristics that contribute to its stability and functionality in various formulations . The compound demonstrates specific thermal properties essential for processing and formulation considerations.

Table 1: Physical Properties of Ethyl Ferulate

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point53-65°C (varying by source)
Boiling Point164-166°C at 0.5 mmHg
Density1.0643 (estimate)
Refractive Index1.4560 (estimate)
pKa8.88±0.18 (Predicted)

The compound exhibits sensitivity to light and hygroscopic tendencies, requiring appropriate storage conditions to maintain stability . Quality specifications typically include content determination by HPLC with minimum purity standards of 99% .

Solubility and Stability

A key advantage of ethyl ferulate over ferulic acid is its enhanced lipophilicity. This property makes it highly soluble in oil-based formulations while maintaining solubility in various organic solvents including DMSO, ethanol, and chloroform . The improved oil solubility facilitates its incorporation into diverse cosmetic and pharmaceutical formulations, particularly those requiring penetration across lipid membranes . The compound demonstrates stability under proper storage conditions but requires protection from light and moisture to prevent degradation .

Synthesis and Production Methods

Transethylation from γ-Oryzanol

An alternative synthesis pathway involves transethylation from γ-oryzanol, a natural antioxidant found in rice bran oil . This method offers a sustainable approach utilizing a natural starting material. The process involves acid-catalyzed transethylation at the refluxing temperature of ethanol, with optimization through central composite design (CCD) under response surface methodology .

The optimized conditions for synthesizing ethyl ferulate from γ-oryzanol include:

  • γ-oryzanol to ethanol ratio of 0.50:2 (g/mL)

  • 12.30% (v/v) H2SO4 concentration

  • Reaction time of 9.37 hours

Under these conditions, the maximum yield of ethyl ferulate reaches approximately 87.11% .

Purification and Quality Control

Following synthesis, purification procedures ensure high-quality ethyl ferulate suitable for commercial applications. For γ-oryzanol-derived ethyl ferulate, an antisolvent crystallization technique effectively isolates the compound:

  • Addition of distilled water as an antisolvent

  • Adjustment of ethanol concentration to 49.95% (v/v)

  • Selective crystallization of co-products and unreacted materials

  • Recovery of ethyl ferulate with up to 83.60% yield and 98% purity

Quality control measures include HPLC analysis to confirm content purity, with specifications typically requiring a minimum of 99% purity . Additional testing parameters include melting point verification, loss on drying (maximum 0.5%), and heavy metals content (maximum 10ppm) .

Biological and Pharmacological Activities

Antioxidant Properties

Ethyl ferulate demonstrates significant antioxidant activity similar to its parent compound, ferulic acid . Antioxidant assays, including DPPH and ABTS tests, confirm that synthesized ethyl ferulate exhibits comparable radical scavenging capacity to commercial standards . As an antioxidant, ethyl ferulate functions by:

  • Neutralizing free radicals

  • Preventing lipid peroxidation

  • Protecting against oxidative stress

  • Stabilizing formulations against oxidative degradation

The lipophilic nature of ethyl ferulate enhances its ability to penetrate cellular membranes, potentially increasing its antioxidant efficacy compared to ferulic acid in certain biological contexts .

Anti-inflammatory Effects

Research demonstrates that ethyl ferulate possesses significant anti-inflammatory properties. Studies involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice revealed that ethyl ferulate:

  • Alleviates LPS-induced pathological damage

  • Inhibits neutrophil infiltration

  • Suppresses gene expression of proinflammatory cytokines (TNF-α, IL-1β, IL-6)

  • Reduces the production of nitric oxide (NO)

These anti-inflammatory effects position ethyl ferulate as a potential therapeutic agent for inflammatory conditions, particularly those involving respiratory pathology .

Role in AMPK/Nrf2 Pathway

The molecular mechanism underlying ethyl ferulate's beneficial effects appears to involve the AMPK/Nrf2 signaling pathway . Research indicates that ethyl ferulate:

  • Activates the AMPK pathway

  • Promotes Nrf2 nuclear translocation

  • Enhances expression of antioxidant enzymes

  • Reduces oxidative stress and inflammatory responses

Importantly, studies demonstrate that AMPK inhibition (via Compound C) and Nrf2 inhibition (via ML385) abolish the beneficial effects of ethyl ferulate, confirming the dependency on this pathway . Additionally, the protective effect of ethyl ferulate against LPS-induced acute lung injury was absent in Nrf2 knockout mice, further validating this mechanism .

Renoprotective Activity

Ethyl ferulate demonstrates promising renoprotective effects in diabetic nephropathy models. Research shows that oral administration of ethyl ferulate (at doses of 50, 75, and 100 mg/kg) provides significant protection against diabetes-induced kidney injury through:

  • Reduction of serum advanced glycation end products

  • Decrease in glycosylated hemoglobin (HbA1c) levels

  • Mitigation of renal oxidative stress

  • Reduction of tumor necrosis factor-α (TNF-α) levels

  • Amelioration of kidney hypertrophy

  • Restoration of serum lipid profile and biomarkers of renal function

Immunohistochemistry analysis revealed higher Nrf2 protein levels in kidney sections of ethyl ferulate-treated rats, suggesting that the renoprotective effects are mediated through Nrf2 activation .

Applications and Uses

Cosmetic Applications

In the cosmetic industry, ethyl ferulate has gained significant attention for its multifunctional properties. It is primarily utilized as an antioxidant ingredient, where it:

  • Inhibits reactions promoted by oxygen

  • Prevents oxidation and deterioration of cosmetic ingredients

  • Protects formulations against environmental stressors

A major application is in sunscreen formulations, where ethyl ferulate:

  • Acts as an antioxidant to reduce UV-induced erythema

  • Contributes to increased UVA/UVB protection values

  • Enables formulation improvements with reduced greasiness compared to traditional UV filters

Research indicates that incorporating ethyl ferulate at 0.7% concentration can maintain similar SPF values (approximately SPF 25) as formulations containing 7% octyl methoxycinnamate (OMC) while improving texture and sensory properties . The recommended usage rate in cosmetic formulations typically ranges from 0.1% to 2%, with 1% being optimal for most applications .

Food Industry Applications

As a derivative of ferulic acid, which occurs naturally in various plants and grains, ethyl ferulate holds potential in the food industry:

  • Food preservation: The antioxidant properties make it suitable as a preservative to extend shelf life and maintain product quality .

  • Functional food development: Incorporation into functional foods could offer health benefits related to its antioxidant and anti-inflammatory properties .

  • Nutraceutical applications: Research suggests potential as a nutraceutical ingredient for diabetes management and prevention of associated complications .

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